molecular formula C12H12N2O2 B5955236 5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide

5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B5955236
M. Wt: 216.24 g/mol
InChI Key: LCVZYAGDVFWUEU-UHFFFAOYSA-N
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Description

5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring substituted with a carboxamide group and a pyridine ring. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 4-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide: Similar structure with a bromine substituent on the furan ring.

    2-furancarboxamide, 5-methyl-N-(4-methyl-2-pyridinyl): Similar structure with variations in the substitution pattern

Uniqueness

5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both furan and pyridine rings in its structure contributes to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

5-methyl-N-(4-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-6-13-11(7-8)14-12(15)10-4-3-9(2)16-10/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVZYAGDVFWUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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